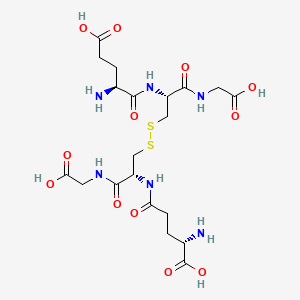

L-alpha-Glutamyl-L-cysteinylglycine Glutathione

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)/t9-,10-,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBLIKMXDVZVGD-BJDJZHNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747859 |

Source

|

| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-90-3 |

Source

|

| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-alpha-glutamyl-L-cysteinylglycine chemical structure vs glutathione

Structural Isomerism of Thiol Tripeptides: A Comparative Analysis of - and -Linkages

Executive Summary

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, maintaining a concentration of 1–10 mM.[1][2][3] Its ubiquity is not accidental but a result of evolutionary selection for the

While both molecules share an identical atomic composition (

Chemical Architecture & Isomerism

The fundamental difference lies in the amide bond connectivity of the N-terminal glutamate residue. This variation alters the electronic environment, pKa values, and 3D conformation of the peptide, dictating its susceptibility to hydrolysis.

1.1 Structural Comparison

-

Glutathione (

-GSH): The peptide bond is formed between the -

-Isomer (

1.2 Visualization of Connectivity

The following diagram illustrates the connectivity difference and the resulting susceptibility to specific enzymes.

Figure 1: Connectivity and enzymatic susceptibility. Note the specific cleavage of the

The Stability Paradox: Evolutionary Selection

The

2.1 Intracellular Protease Resistance

Standard intracellular proteases and aminopeptidases recognize

- -GSH: Rapidly degraded by cytosolic aminopeptidases (half-life in minutes).

-

-GSH: Completely resistant to cytosolic peptidases. It can only be degraded by

Implication for Drug Design:

If you design a prodrug using an

2.2 Redox Potential (

)

While the thiol chemistry (Cysteine -SH) is intrinsic to both isomers, the pKa of the thiol is influenced by the proximity of the N-terminal charges.

-

GSH: The

-amino group of Glu is distant from the Cys thiol. -

-GSH: The free

-

Data: Standard GSH

. The

Comparative Data Analysis

| Feature | Glutathione ( | |

| Peptide Bond | ||

| N-Terminus | Glu | Glu |

| Cytosolic Stability | High (Hours/Days) | Low (Minutes) |

| Degrading Enzyme | GGT (Extracellular) | Aminopeptidases (Intracellular/Ubiquitous) |

| Biosynthesis | Non-ribosomal (ATP-dependent GCL & GS) | Ribosomal or SPPS |

| Transport | Specific transporters (e.g., MRP1) | Peptide transporters (PEPT1/2) |

Experimental Protocols

Distinguishing these isomers requires precise synthesis and analytical validation. Below are the protocols for chemical synthesis and enzymatic differentiation.

Protocol A: Solid Phase Peptide Synthesis (SPPS) of

-GSH

Unlike GSH, which is best produced enzymatically, the

Materials:

-

Resin: H-Gly-2-Cl-Trityl resin (Loading 0.6 mmol/g).

-

Amino Acids: Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH.

-

Coupling Reagents: HBTU/DIEA.

-

Solvents: DMF (reaction), DCM (washing).

Workflow:

-

Resin Loading: Swell H-Gly-2-Cl-Trityl resin in DCM for 30 min.

-

Cysteine Coupling:

-

Dissolve Fmoc-Cys(Trt)-OH (3 eq) and DIEA (6 eq) in DMF.

-

Add to resin. Agitate for 2 hours.

-

Critical Step: Use Trityl (Trt) protection for Cys to prevent S-alkylation.

-

-

Deprotection 1: Treat with 20% Piperidine in DMF (

min) to remove Fmoc. -

Glutamate Coupling (

-Linkage):-

Selection: Use Fmoc-Glu(OtBu)-OH .

-

-carboxyl is activated by HBTU. The

-

Contrast: To make GSH, one would use Fmoc-Glu-OtBu (where the

-carboxyl is protected, and the

-

-

Cleavage: Treat with TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 3 hours.

-

Precipitation: Cold diethyl ether.

Protocol B: Enzymatic Differentiation Assay

This assay confirms the identity of the isomer based on GGT specificity.

Reagents:

-

Purified GGT (Sigma-Aldrich).

-

Leucine Aminopeptidase (LAP) (Cytosolic protease model).

-

Substrates: 1 mM GSH and 1 mM

-GSH (synthesized above). -

Buffer: 100 mM Tris-HCl, pH 8.0.

Method:

-

Prepare two reaction vessels for each substrate.

-

Vessel A (GGT): Add 0.1 units GGT.

-

Vessel B (LAP): Add 0.1 units LAP.

-

Incubate at 37°C.

-

Monitoring: Extract aliquots at 0, 15, 30, and 60 minutes.

-

Analysis: Analyze via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

-

Expected Result GSH: Degradation in Vessel A only.

-

Expected Result

-GSH: Degradation in Vessel B only.

-

Analytical Characterization (NMR & MS)

Mass Spectrometry (MS/MS)

While the precursor ion (

-

-GSH: Often shows a characteristic neutral loss of the

-

-GSH: Follows standard

Nuclear Magnetic Resonance (

H-NMR)

The chemical shift of the Glutamate

| Proton | Reason | ||

| Glu H | ~3.7 - 3.8 | ~4.0 - 4.2 | In |

| Glu H | ~2.5 (multiplet) | ~2.1 (multiplet) | In GSH, H |

Synthesis Pathway Diagram

The following DOT diagram contrasts the biosynthetic logic of GSH with the chemical synthesis logic of

Figure 2: Biosynthetic vs. Chemical pathways. Note that nature uses specific enzymes (GCL) to enforce the

References

-

Meister, A. (1988). Glutathione metabolism and its selective modification.[1][3][10][13][14] Journal of Biological Chemistry, 263(33), 17205-17208.

-

Schafer, F. Q., & Buettner, G. R. (2001). Redox environment of the cell as viewed through the redox state of the glutathione disulfide/glutathione couple.[2][8][10][14] Free Radical Biology and Medicine, 30(11), 1191-1212.

-

Rabenstein, D. L. (1973). Nuclear magnetic resonance studies of the solution chemistry of metal complexes. IX. The binding of cadmium, zinc, lead, and mercury by glutathione. Journal of the American Chemical Society, 95(9), 2797-2803.

-

Anderson, M. E. (1998). Glutathione: an overview of biosynthesis and modulation. Chemico-Biological Interactions, 111, 1-14.

Sources

- 1. Glutathione and Glutaredoxin—Key Players in Cellular Redox Homeostasis and Signaling [mdpi.com]

- 2. Glutathione! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural Compounds and Glutathione: Beyond Mere Antioxidants | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Glutathione-Related Enzymes and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfrbm.org [sfrbm.org]

- 11. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]

- 14. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

An In-Depth Technical Guide to L-Glutathione: The Master Antioxidant

Introduction and Nomenclature

L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, stands as the most abundant non-protein thiol in mammalian cells and is often referred to as the body's "master antioxidant".[1][2] Its unique γ-peptide bond between glutamate and cysteine renders it resistant to intracellular peptidases, ensuring its stability.[3] The pivotal role of GSH is centered on its reactive thiol group (-SH) from the cysteine residue, which acts as a potent reducing agent.[4] This molecule is central to cellular defense, participating in the direct neutralization of reactive oxygen species (ROS), detoxification of xenobiotics, and the maintenance of a balanced intracellular redox environment.[3][5]

While the primary CAS number for L-Glutathione is 70-18-8 , the identifier 119290-90-3 refers to a disulfide-linked dimer of L-Glutathione, also known as Glutathione Impurity 21.[6][7][8][9][10] This guide will focus on the properties and functions of the monomeric reduced glutathione (GSH) and its oxidized counterpart, glutathione disulfide (GSSG), which together form the critical glutathione redox system. Understanding the intricate functions of glutathione is paramount for researchers in cellular biology, toxicology, and drug development, as its depletion is linked to a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][11][12]

Physicochemical Properties of L-Glutathione (GSH)

The efficacy and biological behavior of GSH are dictated by its fundamental physicochemical characteristics. These properties are crucial for designing analytical methods, developing formulation strategies, and understanding its metabolic fate.

| Property | Value | Source(s) |

| Systematic Name | L-γ-glutamyl-L-cysteinyl-glycine | [13] |

| CAS Number | 70-18-8 | [13][14] |

| Molecular Formula | C₁₀H₁₇N₃O₆S | [13][14] |

| Molecular Weight | 307.32 g/mol | [13][14] |

| Appearance | White crystalline solid/powder | [14][15] |

| Melting Point | 192-195 °C (with decomposition) | [14][15][16] |

| Aqueous Solubility | High; 252.7 mg/mL in water | [15] |

| Log P (Octanol/Water) | -3.1 (experimentally determined) | [15] |

| pKa Values | pK1: 2.12 (α-carboxyl), pK2: 3.53 (γ-carboxyl), pK3: 8.66 (thiol), pK4: 9.12 (amino) | [14] |

The Glutathione Redox System: Core Biological Functions

The cornerstone of glutathione's biological importance is its ability to cycle between a reduced monomer (GSH) and an oxidized dimer (GSSG). The ratio of GSH to GSSG is a primary indicator of cellular oxidative stress, with a high ratio (typically >100:1) being essential for maintaining a reducing cellular environment.[17][18]

The Antioxidant Cycle: Neutralizing Oxidative Threats

GSH is a frontline defender against oxidative damage.[2] It directly scavenges harmful ROS and acts as a critical cofactor for the enzyme Glutathione Peroxidase (GPx). GPx catalyzes the reduction of hydrogen peroxide (H₂O₂) and lipid peroxides, using GSH as the electron donor, which in turn becomes oxidized to GSSG.[18] To maintain the protective pool of GSH, the enzyme Glutathione Reductase (GR) catalyzes the NADPH-dependent reduction of GSSG back to two molecules of GSH, thus completing the cycle.[4][18]

This cycle is not isolated; it integrates with other antioxidant systems. For instance, GSH is crucial for regenerating other key antioxidants like Vitamin C (ascorbate) and Vitamin E from their radical forms, further underscoring its central role in cellular defense.[1][19][20]

Phase II Detoxification: Conjugation of Xenobiotics

Beyond its antioxidant role, GSH is a linchpin in Phase II metabolic detoxification.[5] This process involves the enzymatic conjugation of GSH to a wide array of electrophilic compounds, including environmental toxins, carcinogens, and drug metabolites.[21][22] This reaction is primarily catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[21][23] The conjugation of GSH dramatically increases the hydrophilicity of the lipophilic substrate, rendering it water-soluble and facilitating its excretion from the body via urine or bile.[21][22] A classic example is the detoxification of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen, which is neutralized by GSH conjugation.[5][12]

Analytical Methodologies for Glutathione Quantification

The ratio of reduced to oxidized glutathione (GSH/GSSG) is a critical biomarker of cellular health and oxidative stress.[18] Accurate quantification is therefore essential for research in toxicology, disease pathology, and drug efficacy studies.

Spectrophotometric Quantification: The DTNB (Ellman's) Assay

This is a widely used, cost-effective method for measuring total glutathione.[24][25]

-

Causality and Principle: The method relies on the reaction of the thiol group in GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a stoichiometric amount of 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored compound with a maximum absorbance at 412 nm.[26] To measure total glutathione, an enzymatic recycling system is employed. Glutathione reductase (GR) and its cofactor NADPH are added to the reaction. The GR continuously reduces the GSSG (both originally present and formed during the reaction) back to GSH, which can then react with more DTNB.[26] This recycling amplifies the signal, making the rate of TNB formation directly proportional to the total glutathione concentration in the sample.[26]

-

Self-Validating Protocol:

-

Sample Preparation (Critical Step): Homogenize tissue or lyse cells in a cold buffer. Immediately deproteinate the sample by adding an equal volume of a deproteinizing agent like 5% 5-Sulfosalicylic acid (SSA) or Metaphosphoric acid (MPA).[25] This step is crucial because proteins contain thiol groups that would interfere with the assay and enzymes that could degrade glutathione. Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[25] Collect the clear supernatant for analysis.

-

Standard Curve Preparation: Prepare a series of known concentrations of GSH or GSSG standards (e.g., 0-10 µM) in the same buffer used for the samples. This is essential for accurate quantification.

-

Reaction Setup (96-well plate):

-

To each well, add 50 µL of the deproteinized sample supernatant or standard.

-

Add 100 µL of a freshly prepared working assay mixture containing phosphate buffer, DTNB, and NADPH.[25]

-

-

Initiate Reaction: Add 50 µL of Glutathione Reductase solution to each well to start the enzymatic recycling.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30-60 seconds for 5-10 minutes (kinetic method).[25][27] Alternatively, for an endpoint assay, incubate for a set time (e.g., 25 minutes) and take a single reading.

-

Calculation: Calculate the rate of reaction (ΔOD/min) for each sample and standard. Plot the rates of the standards against their concentrations to create a standard curve. Determine the total glutathione concentration in the samples from this curve.

-

Measuring GSSG (Optional): To specifically measure GSSG, a separate aliquot of the sample must be pre-treated with a thiol-scavenging agent, such as 2-vinylpyridine or N-Ethylmaleimide (NEM), which derivatizes and masks the GSH.[28][29] The assay is then performed as above, and the result represents only the GSSG fraction. Reduced GSH can be calculated by subtracting the GSSG concentration (multiplied by two, as one GSSG yields two GSH) from the total glutathione concentration.

-

Chromatographic Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for glutathione analysis, offering superior specificity and the ability to simultaneously measure both GSH and GSSG in a single run.[24][30]

-

Causality and Principle: The primary challenge in HPLC analysis of glutathione is its lack of a strong native chromophore or fluorophore for sensitive detection.[31] Therefore, a pre-column derivatization step is almost always necessary. A derivatizing agent reacts with the thiol group of GSH (and the two thiols in reduced GSSG) to form a stable, highly fluorescent or UV-absorbent product. This allows for sensitive detection following separation on a reverse-phase (e.g., C18) column.[25][32] The separation is based on the differential partitioning of the derivatized analytes between the stationary phase and the mobile phase.

-

Outline of a Typical HPLC Method:

-

Sample Preparation: As with the colorimetric assay, rapid homogenization and deproteination are critical to prevent artifactual oxidation and preserve the in vivo GSH/GSSG ratio.

-

Derivatization: The clear supernatant is mixed with a derivatizing agent. A common choice is o-phthalaldehyde (OPA) or dansyl chloride, which reacts with the primary amine and thiol to yield a fluorescent derivative.[28][32] The reaction is typically performed at a specific pH and temperature for a set time to ensure completion.

-

HPLC Analysis:

-

Injection: An aliquot of the derivatized sample is injected into the HPLC system.[25]

-

Separation: A C18 reverse-phase column is commonly used.[25][33] A gradient or isocratic mobile phase, often consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile), is used to elute the compounds.[4][33]

-

Detection: The eluent passes through a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivative (e.g., 340 nm excitation and 450 nm emission for OPA derivatives).[32]

-

-

Quantification: The peak areas for the derivatized GSH and GSSG are integrated. Their concentrations are determined by comparing these areas to a standard curve generated by running known concentrations of derivatized GSH and GSSG standards under the same conditions.[25]

-

Relevance in Drug Development and Disease

The glutathione system is a critical intersection point for pharmacology and pathology.

-

Oncology: Many cancer cells exhibit elevated GSH levels, which contributes significantly to chemoresistance.[34] GSH can directly conjugate with and detoxify chemotherapeutic agents like cisplatin, and its antioxidant properties can protect cancer cells from the oxidative damage induced by radiation and many drugs.[34] Consequently, strategies to deplete tumor GSH, for example by inhibiting its synthesis with buthionine sulfoximine (BSO), are actively explored to sensitize tumors to conventional therapies.[35]

-

Neurodegenerative Diseases: Oxidative stress is a key factor in the pathology of diseases like Parkinson's and Alzheimer's.[11][35] A decline in GSH levels is consistently observed in affected brain regions, suggesting that GSH depletion contributes to neuronal cell death.[11][12] Therapeutic approaches, therefore, include the use of GSH precursors like N-acetylcysteine (NAC) to boost cellular GSH synthesis.[11]

-

Drug Metabolism and Toxicology: The GST-mediated conjugation of drugs is a primary determinant of their metabolic fate and potential for toxicity.[12] In cases of drug overdose, such as with acetaminophen, the cellular GSH pool can be overwhelmed and depleted, leading to severe cellular damage and organ failure.[5] Understanding a drug candidate's interaction with the glutathione system is a mandatory component of preclinical toxicology and safety assessment.

Conclusion

L-Glutathione is far more than a simple antioxidant; it is a master regulator of cellular redox homeostasis, a key player in detoxification, and a critical factor in cell signaling and survival. Its unique chemical properties and central role in a vast network of enzymatic reactions make it a molecule of profound interest to researchers, scientists, and drug development professionals. A thorough understanding of its biochemistry, coupled with robust and reliable analytical methods for its quantification, is essential for unraveling the complexities of disease and developing novel therapeutic interventions that target the very core of cellular defense.

References

- SIELC Technologies. (2023, June 14). HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column.

- Creative Proteomics. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks.

- SIELC Technologies. HPLC Method for Analysis off Glutathione on Primesep 100 Column.

- Rass Biosolution. ANALYTICAL TECHNIQUES FOR GLUTATHIONE DETECTION.

- Taylor & Francis Online. Glutathione-ascorbate cycle – Knowledge and References.

- Massive Bio. (2026, January 3). Glutathione S Transferase.

-

Ribeiro, B. (2023). Glutathione: the master antioxidant. Ozone Therapy Global Journal, 13(1), 175-197. Available at: [Link]

-

Wikipedia. Glutathione. Available at: [Link]

- Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1–12.

-

Parvesh, K., et al. (2013). Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde. Springer Nature Experiments. Available at: [Link]

-

Wikipedia. Glutathione-ascorbate cycle. Available at: [Link]

-

MDPI. (2023, November 7). The Biological Functions of Glutathione. Encyclopedia. Available at: [Link]

-

ResearchGate. HPLC Determination of Glutathione and Other Thiols in Human Mononuclear Blood CellsModulation of Caspase-3 Activity. Available at: [Link]

-

ResearchGate. Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Available at: [Link]

-

U.S. Food & Drug Administration. (2023, June 2). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. Available at: [Link]

- Griffith, O. W. (1980). Determination of glutathione and glutathione disulfide using glutathione reductase and 2-vinylpyridine. Analytical biochemistry, 106(1), 207–212.

-

ResearchGate. Glutathione and glutathione disulfide – their biomedical and pharmaceutical applications. Available at: [Link]

- Manda, G., et al. (2023). Components of the Glutathione Cycle as Markers of Biological Age: An Approach to Clinical Application in Aging. Antioxidants, 12(8), 1549.

- Foyer, C. H., & Noctor, G. (2024). ascorbate–glutathione cycle coming of age. Journal of Experimental Botany, 75(9), 2535-2549.

-

MDPI. Special Issue : Glutathione Redox Cycle. Available at: [Link]

-

Wikipedia. Glutathione S-transferase. Available at: [Link]

- Rajagopal, S. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. MOJ Toxicology, 3(4).

-

G-Biosciences. Glutathione Assay (Colorimetric). Available at: [Link]

-

The Good Scents Company. glutathione, 70-18-8. Available at: [Link]

- Hashimoto, K. (2017). Application of Glutathione as Anti-Oxidative and Anti-Aging Drugs. Current drug metabolism, 18(9), 833–839.

-

Frontiers. (2018, June 6). Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants. Available at: [Link]

- Minich, D. M., & Brown, B. I. (2019). The Role of Glutathione Metabolism in Chronic Illness Development and Its Potential Use as a Novel Therapeutic Target.

- AĞIRMAN, G., et al. (2020). Preformulation studies of l-glutathione: physicochemical properties, degradation kinetics, and in vitro cytotoxicity investigations. Pharmaceutical development and technology, 25(4), 450-459.

-

AMSBIO. Glutathione Assay. Available at: [Link]

- MDPI. (2023, November 6). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. International Journal of Molecular Sciences, 24(21), 15998.

-

ResearchGate. (2016, February 11). How to assay GSH and GSSG? Available at: [Link]

-

MMPC.org. (2013, April 3). Glutathione Protocol. Available at: [Link]

-

PubChem. L-alpha-Glutamyl-L-cysteinylglycine Glutathione. Available at: [Link]

- Traverso, N., et al. (2013). Role of Glutathione in Cancer Progression and Chemoresistance. Oxidative medicine and cellular longevity, 2013, 972913.

-

MDPI. Special Issue : Glutathione and Health: From Development to Disease. Available at: [Link]

-

Omsynth Lifesciences. L-α-Glutamyl-L-cysteinylglycine Glutathione : CAS No.119290-90-3. Available at: [Link]

-

Pharmaffiliates. L-α-Glutamyl-L-cysteinylglycine Glutathione. Available at: [Link]

Sources

- 1. HPLC Method for Analysis off Glutathione on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. dialnet.unirioja.es [dialnet.unirioja.es]

- 3. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 6. L-alpha-Glutamyl-L-cysteinylglycine Glutathione | C20H32N6O12S2 | CID 71317106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. omsynth.com [omsynth.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. L-α-Glutamyl-L-cysteinylglycine Glutathione | CymitQuimica [cymitquimica.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. The Role of Glutathione Metabolism in Chronic Illness Development and Its Potential Use as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Glutathione | 70-18-8 [chemicalbook.com]

- 15. Preformulation studies of l-glutathione: physicochemical properties, degradation kinetics, and in vitro cytotoxicity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. glutathione, 70-18-8 [thegoodscentscompany.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Components of the Glutathione Cycle as Markers of Biological Age: An Approach to Clinical Application in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Glutathione-ascorbate cycle - Wikipedia [en.wikipedia.org]

- 21. massivebio.com [massivebio.com]

- 22. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 23. Frontiers | Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants [frontiersin.org]

- 24. rass-biosolution.com [rass-biosolution.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. mmpc.org [mmpc.org]

- 27. resources.amsbio.com [resources.amsbio.com]

- 28. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Validation of an HPLC-UV method for the analysis of glutathione and its impurities | FDA [fda.gov]

- 31. researchgate.net [researchgate.net]

- 32. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]

- 33. researchgate.net [researchgate.net]

- 34. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Technical Guide: The Role of Isoglutathione as a Glutathione Impurity

Executive Summary

Isoglutathione (

For researchers and drug developers, isoglutathione represents a Critical Quality Attribute (CQA) . Its presence indicates a loss of regioselectivity during chemical synthesis. This guide details the mechanistic formation, biological impact, and validated analytical protocols for controlling this impurity.

Part 1: Structural & Mechanistic Basis

The Alpha vs. Gamma Linkage

The defining feature of Glutathione is the amide bond formed between the

-

Glutathione (GSH):

-Glu-Cys-Gly.[1][2][3][4][5][6][7] Resistant to intracellular proteases; exclusive substrate for GGT. -

Isoglutathione (iso-GSH):

-Glu-Cys-Gly. Resembles a standard tripeptide; susceptible to N-terminal degradation; biologically "inert" in GSH-specific pathways.

Mechanism of Formation (Synthetic Origin)

Isoglutathione is rarely biosynthetic due to the high specificity of glutamate-cysteine ligase (GCL). It is primarily a process impurity in chemically synthesized GSH (Solid-Phase Peptide Synthesis or Solution Phase).

The Error: During the coupling of Glutamate to Cysteine, if the side-chain

Figure 1: Divergent synthesis pathways. The green path represents the correct regioselective synthesis of GSH. The red dashed path indicates the formation of the isoglutathione impurity via alpha-carboxyl activation.

Part 2: Biological Implications & Toxicity

The presence of isoglutathione is not merely an inert burden; it acts as a "biological decoy."

Enzymatic "Dead End"

The enzymes of the Gamma-Glutamyl Cycle are stereospecific.

-

GGT (Gamma-Glutamyl Transpeptidase): Cleaves the

-bond of GSH to recycle amino acids.[1][5] It cannot cleave isoglutathione. -

Glutathione Peroxidase (GPx): Uses GSH to reduce peroxides.[6][8] Isoglutathione binds poorly or acts as a competitive inhibitor, potentially reducing antioxidant capacity if present in high concentrations.

-

Aminopeptidases: While GSH is stable against these, isoglutathione (having a standard

-peptide bond) is rapidly degraded into constituent amino acids, altering the pharmacokinetic profile.

Figure 2: Differential biological fate. GSH is processed by GGT for recycling, whereas isoglutathione is unrecognized by GGT but degraded by non-specific aminopeptidases.

Part 3: Analytical Strategy (Detection & Control)

Separating

Validated HPLC Protocol

Method Principle: Reversed-Phase Ion-Pairing HPLC.

The

Protocol:

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is critical).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-5% B over 10 mins (Isocratic hold often preferred for resolution).

-

Detection: UV at 210 nm (peptide bond) or derivatization (OPA/Ellman’s) for fluorescence.

-

Note: Post-column derivatization with OPA is specific for primary amines. Both isomers react, but separation occurs on the column.

-

Quantitative Data Comparison

| Feature | Glutathione (GSH) | Isoglutathione (Impurity) |

| Structure | ||

| Molecular Weight | 307.32 Da | 307.32 Da |

| GGT Susceptibility | High (Substrate) | None (Resistant) |

| Aminopeptidase Susceptibility | Resistant | High (Substrate) |

| HPLC Elution (C18/TFA) | Elutes First (More Polar) | Elutes Second (Less Polar) |

| Pharmacopoeia Status | Active Moiety | Related Substance (Impurity) |

Reference Standards

To validate the method, use a certified reference standard:

-

Name: Glutathione (1S,2S)-alpha-Glu-Isomer (or

-L-glutamyl-L-cysteinyl-glycine). -

CAS: 119290-90-3.

Part 4: Control in Synthesis

To prevent isoglutathione formation during peptide synthesis:

-

Orthogonal Protection: Use Fmoc-Glu-OtBu (alpha-carboxyl protected) coupled to the resin or amine.

-

Activation Control: Ensure the

-carboxyl is the only free acid available for activation. -

Avoid Rearrangement: Minimize exposure to strong bases that might promote

or

References

-

European Pharmacopoeia (Ph. Eur.) . Glutathione Monograph 1670. (Defines Impurities A, B, C, D, and unspecified impurities).

-

Bachhawat, A. K., & Yadav, S. (2018). The glutathione cycle: Glutathione metabolism beyond the gamma-glutamyl cycle. IUBMB Life. (Discusses enzyme specificity).

-

Anderson, M. E. (1998). Glutathione: an overview of biosynthesis and modulation. Chemico-Biological Interactions. (Mechanistic basis of GCL specificity).

-

Camera, E., et al. (2001). Analytical methods for the detection of glutathione and related thiols. Journal of Chromatography B. (HPLC separation techniques).

-

PubChem . Compound Summary: alpha-Glutamylcysteinylglycine (Isoglutathione). (Chemical structure and properties).[2][4][6][8][][10][11][12]

Sources

- 1. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of glutathione and its novel analogues and determination of their dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 10. wcds.ualberta.ca [wcds.ualberta.ca]

- 11. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]

- 12. Development and Validation of HPLC Method for Simultaneous Estimation of Reduced and Oxidized Glutathione in Bulk Pharmaceutical Formulation [austinpublishinggroup.com]

Biosynthesis Pathways Distinguishing Alpha and Gamma Peptide Linkages

Executive Summary

The structural integrity and biological function of peptide-based therapeutics are dictated by their backbone topology. While the vast majority of biological peptides utilize the

This guide delineates the mechanistic divergence between these two biosynthetic routes. We contrast the template-driven, ribosomal assembly of

Structural & Mechanistic Fundamentals

The fundamental difference between

| Feature | ||

| Bonding Atoms | ||

| Biosynthetic Machinery | Ribosome (mRNA template) | Non-Ribosomal Ligases (ATP-dependent) |

| Proteolytic Stability | Low (Susceptible to peptidases) | High (Resistant to standard proteases) |

| Primary Example | All standard proteins | Glutathione, Poly- |

Visualization: The Divergence Point

The following diagram illustrates the logical flow distinguishing the biosynthetic origins of these linkages.

Figure 1: Decision tree for glutamate incorporation. The pathway splits based on the enzymatic machinery: template-driven (Ribosomal) vs. thermodynamic activation (Ligase).

The Gamma-Linkage Biosynthesis (The Divergence)

Unlike ribosomal synthesis, which is constrained to the

Mechanism 1: Glutamate-Cysteine Ligase (GCL)

In glutathione synthesis, the enzyme GCL (EC 6.3.2.[1]2) dictates the linkage. The reaction is strictly ATP-dependent and proceeds via an acyl-phosphate intermediate.

The Mechanism:

-

Activation: ATP phosphorylates the

-carboxyl of Glutamate, creating -

Ligation: The amino group of Cysteine attacks the activated

-phosphate, displacing inorganic phosphate (Pi). -

Result: Formation of

-L-glutamyl-L-cysteine.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

This mechanism prevents the

Mechanism 2: The Pgs System (Poly- -glutamic acid)

In Bacillus species (e.g., B. subtilis, B. anthracis), the synthesis of the capsule polymer

-

PgsB (Catalytic Subunit): An amide ligase structurally related to GCL. It binds ATP and Glutamate.[1][6]

-

PgsC (Membrane Anchor): Stabilizes the complex and likely facilitates the extrusion of the growing polymer chain through the membrane.

-

PgsA (Transporter/Scaffold): Essential for the elongation process and removal of the polymer from the active site.

Protocol Insight: Unlike ribosomal synthesis which adds amino acids to the C-terminus, the Pgs system is believed to elongate at the N-terminus of the growing chain or via a "capping" mechanism, though the exact chain-growth direction remains a subject of advanced structural biology.

Figure 2: The iterative cycle of the PgsB ligase. Note the formation of the high-energy acyl-phosphate intermediate on the gamma-carbon.

The Alpha-Linkage Paradigm (Ribosomal Baseline)

To understand the uniqueness of the gamma bond, one must recognize the constraints of the ribosome.

-

tRNA Specificity: Glutamyl-tRNA synthetase charges the tRNA with Glutamate via the

-carboxyl group (forming an ester bond with the tRNA 3'-OH). -

Peptidyl Transferase Center (PTC): The ribosome's active site is geometrically optimized to align the

-amino group of the incoming Aminoacyl-tRNA with the ester-linked carbonyl of the Peptidyl-tRNA. -

Constraint: The

-carboxyl is sequestered away from the reaction center, acting purely as a side chain. Therefore, ribosomal synthesis cannot accidentally form

Analytical Discrimination: The "Self-Validating" Protocol

As a scientist, you cannot rely solely on biosynthetic prediction. You must verify the linkage chemically. The following protocol uses Differential Enzymatic Hydrolysis to distinguish

Protocol: Differential Hydrolysis Assay

Objective: Determine the linkage topology of an unknown Glutamate-rich peptide.

Reagents:

-

Enzyme A (Alpha-Specific): Carboxypeptidase Y or Pronase E (Note: Pronase is broad, but highly active on

). -

Enzyme B (Gamma-Specific):

-Glutamyl Transpeptidase ( -

Analysis: HPLC (C18 column) or LC-MS.

Workflow:

-

Sample Preparation: Dissolve peptide (1 mg/mL) in 50 mM Tris-HCl, pH 8.0.

-

Reaction A (Alpha Check): Add Enzyme A. Incubate at 37°C for 4 hours.

-

Reaction B (Gamma Check): Add Enzyme B (GGT) + Acceptor (Glycylglycine). Incubate at 37°C for 4 hours.

-

Quenching: Add 10% TCA or Acetonitrile.

-

Readout:

| Observation | Conclusion |

| Degradation in A, Stable in B | |

| Stable in A, Degradation in B | |

| Degradation in Both | Mixed Linkage or Non-specific cleavage |

NMR Confirmation

For non-destructive analysis,

-

-Linkage: Strong coupling between Amide Proton (NH) and Carbonyl Carbon (

-

-Linkage: Strong coupling between Amide Proton (NH) and Side-chain Carbonyl (

Bioengineering & Therapeutic Applications[7]

Understanding this pathway divergence allows for the engineering of "stealth" peptides.

-

Protease Resistance:

-PGA is invisible to most host proteases. This makes it an ideal candidate for drug delivery nanocarriers (e.g., Paclitaxel-loaded -

Immunogenicity: The capsule of B. anthracis is composed of Poly-D-

-glutamic acid. This structure is poorly immunogenic, allowing the bacteria to evade the immune system. We can mimic this to mask therapeutic proteins (PEGylation alternative). -

Solubility: The free

-carboxyl in

References

-

Meister, A. (1988). Glutathione metabolism and its selective modification. Journal of Biological Chemistry.

-

Ashiuchi, M., et al. (1999).[7] Biochemistry and molecular genetics of poly-gamma-glutamate synthesis. Applied Microbiology and Biotechnology.

-

Candela, T., & Fouet, A. (2006).[8] Poly-gamma-glutamate in bacteria. Molecular Microbiology.

-

Griffith, O. W., & Mulcahy, R. T. (1999). The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase. Advances in Enzymology and Related Areas of Molecular Biology.

-

Bajaj, I., & Singhal, R. (2011). Poly (glutamic acid)–an emerging biopolymer of commercial interest. Bioresource Technology.

Sources

- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 2. glutamate-cysteine ligase activity | SGD [yeastgenome.org]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of glutamate-dependent mechanism and optimization of fermentation conditions for poly-gamma-glutamic acid production by Bacillus subtilis SCP017-03 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Solubility Profiles of α- and γ-Glutamylcysteinylglycine Isomers

Abstract

This technical guide provides a comprehensive examination of the solubility profiles of two critical tripeptide isomers: α-glutamylcysteinylglycine and its biologically ubiquitous counterpart, γ-glutamylcysteinylglycine, commonly known as glutathione (GSH). For researchers, scientists, and drug development professionals, understanding the solubility of these molecules is paramount for their application in therapeutics, diagnostics, and fundamental research. This document delineates the theoretical underpinnings of peptide solubility, offers a comparative analysis of the two isomers, and provides detailed, field-proven experimental protocols for determining their solubility profiles. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for navigating the complexities of peptide solubility.

Introduction: The Significance of Isomeric Distinction in Solubility

Glutamylcysteinylglycine exists as two positional isomers, distinguished by the peptide bond involving the glutamic acid residue. In the α-isomer, the peptide bond is formed via the α-carboxyl group, typical of most proteins and peptides. In contrast, the γ-isomer, glutathione, features an unusual γ-peptide linkage, where the side-chain carboxyl group of glutamate participates in the peptide bond.[1] This seemingly subtle structural variance has profound implications for the molecule's three-dimensional structure, enzymatic interactions, and, critically, its physicochemical properties, including solubility.

Glutathione is the most abundant non-protein thiol in mammalian cells, playing a crucial role in antioxidant defense, detoxification, and cellular signaling.[1][2] Its solubility is a key determinant of its bioavailability and physiological function. The α-isomer, while less studied, presents an interesting case for comparative analysis, offering insights into how peptide backbone modifications can influence solubility and, by extension, therapeutic potential.

This guide will explore the multifaceted nature of peptide solubility, with a specific focus on how the α- and γ-linkages in these isomers dictate their interaction with various solvent systems.

Theoretical Framework: Key Determinants of Peptide Solubility

The solubility of a peptide is a complex interplay of its intrinsic properties and the characteristics of the solvent.[3][4] Several key factors govern this equilibrium:

-

Amino Acid Composition and Sequence: The nature of the constituent amino acids is a primary determinant of solubility. Hydrophilic (polar and charged) amino acids enhance solubility in aqueous solutions, while hydrophobic (nonpolar) residues decrease it.[4] Both glutamylcysteinylglycine isomers are composed of hydrophilic amino acids, suggesting a general predisposition for aqueous solubility.

-

pH and Net Charge: The pH of the solution dictates the ionization state of the peptide's acidic and basic groups (the N-terminus, C-terminus, and ionizable side chains).[3] A peptide's solubility is typically at its minimum at its isoelectric point (pI), the pH at which the net charge is zero.[5] At pH values above or below the pI, the peptide carries a net negative or positive charge, respectively, leading to increased repulsion between molecules and enhanced solubility.

-

Temperature: For most substances, solubility increases with temperature.[6] However, for peptides, excessive heat can lead to degradation. Gentle warming can be a useful tool to aid dissolution.[4]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. While water is the most common solvent for biological molecules, organic co-solvents like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can be used to solubilize hydrophobic peptides.[3][4]

-

Peptide Conformation and Aggregation: Peptides can adopt various secondary structures (e.g., helices, sheets) that can influence their solubility. Intermolecular interactions can lead to aggregation and precipitation, a common challenge with hydrophobic peptides.

Comparative Analysis of α- and γ-Glutamylcysteinylglycine

The key difference between the two isomers lies in the peptide bond linkage. This structural variance is expected to influence their conformational flexibility and the presentation of their functional groups to the solvent.

-

Conformational Differences: The γ-linkage in glutathione imparts a unique flexibility to the molecule that is not present in the more constrained α-linked isomer. This difference in conformational freedom could affect the accessibility of polar groups to water molecules, thereby influencing solubility.

Experimental Determination of Solubility Profiles

A systematic approach is required to accurately determine and compare the solubility of the two isomers. The following sections outline detailed protocols for both kinetic and thermodynamic solubility assessment.

Materials and Reagents

-

α-Glutamylcysteinylglycine (lyophilized powder, high purity)

-

γ-Glutamylcysteinylglycine (Glutathione; lyophilized powder, high purity)

-

Deionized, purified water (18.2 MΩ·cm)

-

Phosphate-buffered saline (PBS), pH 7.4

-

A range of buffers with varying pH (e.g., citrate, phosphate, borate buffers)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Vortex mixer

-

Sonicator bath

-

Centrifuge

-

UV-Vis spectrophotometer or plate reader

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the apparent solubility of a compound under specific conditions.[7]

Workflow for Turbidimetric Solubility Assay

Caption: Workflow for the turbidimetric solubility assay.

Step-by-Step Procedure:

-

Prepare Stock Solutions: Accurately weigh a small amount of each isomer and dissolve in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[3]

-

Serial Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations.

-

Assay Plate Preparation: In a clear 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Addition of Peptide: Add a small volume of each peptide dilution to the buffer-containing wells. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[3]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[7]

-

Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.[7]

-

Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method with HPLC Quantification)

This method determines the equilibrium solubility, which is a more accurate representation of a compound's intrinsic solubility.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of the solid peptide to a known volume of the desired solvent (e.g., water, various pH buffers) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm filter.

-

Quantification by HPLC: Analyze the concentration of the dissolved peptide in the supernatant using a validated HPLC method. A reversed-phase C18 column is typically suitable for peptide analysis.[8][9] A calibration curve prepared with known concentrations of the peptide should be used for accurate quantification.

Data Presentation and Interpretation

The solubility data for the two isomers should be presented in a clear and comparative manner.

Table 1: Comparative Solubility of α- and γ-Glutamylcysteinylglycine Isomers

| Solvent System | Temperature (°C) | α-Isomer Solubility (mg/mL) | γ-Isomer (Glutathione) Solubility (mg/mL) |

| Deionized Water | 25 | To be determined | Freely soluble[5] |

| PBS (pH 7.4) | 37 | To be determined | ~10 mg/mL |

| 0.1 M HCl (pH 1) | 25 | To be determined | To be determined |

| 0.1 M NaOH (pH 13) | 25 | To be determined | To be determined |

| 5% DMSO in Water | 25 | To be determined | To be determined |

Note: The table presents a template for data organization. The values for the α-isomer and some for the γ-isomer need to be experimentally determined.

Interpretation of Results:

-

A higher solubility value indicates a greater amount of the peptide can be dissolved in a given solvent.

-

By comparing the solubility across different pH values, the pH-solubility profile can be established, and the approximate pI can be inferred as the pH of minimum solubility.

-

Differences in solubility between the α- and γ-isomers will provide direct evidence of the impact of the peptide bond linkage on this crucial physicochemical property.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive analysis of the solubility profiles of α- and γ-glutamylcysteinylglycine. The isomeric difference in the glutamyl linkage is hypothesized to have a measurable impact on solubility, a critical parameter for the development and application of these peptides. The detailed protocols herein offer a standardized approach to experimentally validate this hypothesis.

Future research should focus on elucidating the precise structural and conformational differences between the two isomers in solution using techniques such as NMR spectroscopy. Furthermore, investigating the impact of these solubility differences on biological activity and bioavailability will be crucial for translating these findings into practical applications in drug development and biotechnology.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Kubicz, E., & Sobańska, A. W. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. PLoS One, 14(5), e0216494. [Link]

-

Sato, H., & Sagara, J. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17409. [Link]

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

Pereira, L. F., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 869, 431–461. [Link]

-

Franklin, C. C., et al. (2002). Glutathione Synthesis. Antioxidants & Redox Signaling, 4(2), 215-225. [Link]

-

Tarenzi, B., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 3589. [Link]

-

Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. (2023). Foods, 12(23), 4305. [Link]

-

Dickinson, D. A., Lu, S. C., & Forman, H. J. (n.d.). Glutathione – Synthesis. Society for Redox Biology and Medicine. Retrieved from [Link]

-

Lee, H. J., et al. (2016). Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution. Journal of the American Chemical Society, 138(34), 10825–10828. [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

-

Striplife. (2023, July 21). Forging a "Quality Card" for Skin Beauty Products, Striplife Launches HPLC Test Solution for Water-soluble Peptides. Retrieved from [Link]

-

Volatile compounds, gamma-glutamyl-peptides and free amino acids as biomarkers of long-ripened protected designation of origin cheeses. (2023). Food Chemistry, 437, 137833. [Link]

-

Del Corso, A., & Lorenzini, L. (2013). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Applied Microbiology and Biotechnology, 97(15), 6577–6588. [Link]

-

Aoyama, K., & Nakaki, T. (2023). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International Journal of Molecular Sciences, 24(9), 8027. [Link]

-

Jadaun, G. P. S. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor, 5(1), 39-46. [Link]

-

Pereira, L. F., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. [Link]

-

Ishida, T., et al. (2022). Solubility-aware protein binding peptide design using AlphaFold. bioRxiv. [Link]

-

Rimola, A., et al. (2009). Formation versus Hydrolysis of the Peptide Bond from a Quantum-mechanical Viewpoint: The Role of Mineral Surfaces and Implications for the Origin of Life. International Journal of Molecular Sciences, 10(3), 895–910. [Link]

-

GenScript. (2017). Peptide Solubility Guidelines. Retrieved from [Link]

-

Hausheer, F. (2016, March 9). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da? ResearchGate. Retrieved from [Link]

-

Hofmann, H. J., & Cativiela, C. (2008). Helix Formation in α,γ- and β,γ-Hybrid Peptides: Theoretical Insights into Mimicry of α- and β-Peptide Helices. The Journal of Organic Chemistry, 73(16), 6294–6301. [Link]

Sources

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. genscript.com.cn [genscript.com.cn]

- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 7. evotec.com [evotec.com]

- 8. hplc.eu [hplc.eu]

- 9. phmethods.net [phmethods.net]

Methodological & Application

HPLC protocol for separating alpha and gamma glutathione isomers

Application Note: High-Resolution Chromatographic Separation of

Introduction & Scientific Context

Reduced Glutathione (GSH) is biologically defined by its unique

These two molecules are isobaric (MW = 307.32 g/mol ) and possess nearly identical pKa values, making them indistinguishable by standard low-resolution mass spectrometry and difficult to resolve using generic C18 reversed-phase methods.

Why Separation Matters:

-

Biological Relevance: The

-isomer does not exhibit the same redox potential or enzymatic stability as natural -

Regulatory Compliance: For synthetic peptide drugs, distinguishing regio-isomers is a mandatory Critical Quality Attribute (CQA) under ICH Q3A/B guidelines.

This guide presents two validated protocols: a modern HILIC-MS/UV method (recommended for high sensitivity) and a robust Ion-Pairing RP-HPLC method (recommended for QC environments).

Chemical Differentiation (Visualized)

The core challenge is the spatial arrangement of the glutamyl linkage. The

Figure 1: Structural differentiation between the target analyte (

Protocol A: HILIC-MS/UV (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode for this separation. The zwitterionic nature of the free

Equipment & Reagents

-

Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm or 3.5 µm.

-

Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).

-

Detection: ESI-MS (Positive Mode) or UV at 210 nm.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 0.3 mL/min |

| Column Temp | 35°C |

| Injection Vol | 2 µL |

| Gradient | Time (min) | % MPB |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 18.0 |

Mechanism of Separation

In HILIC, water forms a semi-stagnant layer on the polar amide surface. The

Protocol B: Ion-Pairing RP-HPLC (QC Alternative)

If HILIC is unavailable, standard C18 columns fail to retain these polar compounds. An ion-pairing agent is required. Heptafluorobutyric acid (HFBA) is preferred over TFA because its larger counter-ion radius provides better steric selectivity for the isomeric difference.

Equipment & Reagents

-

Column: C18 High-Stability (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% HFBA in Water.

-

Mobile Phase B: Methanol.

-

Detection: UV at 210 nm (Note: HFBA absorbs at low UV; use a reference wavelength of 360 nm if using DAD).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 25°C |

| Gradient | Isocratic: 95% A / 5% B |

| Run Time | 15 minutes |

Critical Note: The elution order in RP-HPLC is typically reversed compared to HILIC. The more hydrophobic

Experimental Workflow & System Suitability

To ensure data integrity, the following decision tree should be applied during method setup.

Figure 2: Method selection and validation workflow.

System Suitability Parameters (Acceptance Criteria)

| Parameter | Acceptance Limit | Rationale |

| Resolution (Rs) | > 2.0 | Essential to quantify <0.1% impurity levels. |

| Tailing Factor | < 1.5 | Glutamyl peptides are prone to tailing on silica. |

| Precision (RSD) | < 2.0% (n=6) | Ensures method robustness. |

Troubleshooting & Optimization

-

Peak Splitting: Often caused by pH mismatch. Ensure the sample diluent matches the starting mobile phase conditions (high organic for HILIC, aqueous for RP).

-

Low Sensitivity: The amide bond absorbs weakly at 210 nm. If UV sensitivity is insufficient, consider pre-column derivatization with OPA (o-Phthalaldehyde) , which reacts with the primary amine. Note that OPA derivatization increases hydrophobicity and may require retuning the gradient [1].

-

Oxidation: GSH readily oxidizes to GSSG in solution. Always prepare samples fresh in degassed solvents, potentially with 1 mM EDTA to chelate metal ions that catalyze oxidation.

References

-

Separation of Glutamyl Peptides

- Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients.

- Source: ResearchG

-

FDA Validation Standards for Glutathione

- Validation of an HPLC-UV method for the analysis of glut

- Source: U.S.

-

HILIC Methodology for Polar Metabolites

- Direct Quantification of Amino Acids in Plasma by Liquid Chrom

- Source: Thermo Fisher Scientific Applic

-

Differentiation of Peptide Linkages

- Differentiation between alpha-glutamyl peptides, gamma-glutamyl peptides, and alpha-aminoacylglutamic acids by PMR spectroscopy.

- Source: Acta Chemica Scandinavica (via PubMed).

Application Note: A Robust LC-MS/MS Method for the Development and Validation of Glutathione and its Peptide Impurities

Introduction

Glutathione (GSH), a tripeptide (γ-glutamyl-cysteinyl-glycine), is a critical antioxidant in biological systems, protecting cells from damage caused by reactive oxygen species (ROS) and free radicals.[1][2][3] It is also utilized as a therapeutic agent and a dietary supplement.[4] The purity of glutathione drug substance and product is paramount for its safety and efficacy. Peptide-related impurities can arise during synthesis, purification, or storage.[5] These impurities may include the oxidized form, glutathione disulfide (GSSG), as well as other degradation products and process-related impurities.[6][7][8] Regulatory bodies such as the FDA and international guidelines like ICH emphasize the need for stringent control of impurities in pharmaceutical products.[5][9][10][11][12]

This application note details a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of glutathione and its key peptide impurities. The method is designed to be highly sensitive, specific, and suitable for validation in a regulated environment, aligning with the principles outlined in ICH Q2(R2) and FDA guidelines.[13][14][15][16][17]

Causality of Experimental Choices

The selection of LC-MS/MS is driven by its inherent advantages for peptide analysis. Unlike traditional HPLC-UV methods, which may lack the specificity to differentiate between co-eluting impurities, mass spectrometry provides molecular weight information and fragmentation patterns, enabling unambiguous identification.[4][18] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, which is crucial for detecting low-level impurities.[19][20]

Sample preparation is a critical step, especially for the accurate quantification of the GSH/GSSG ratio, a key indicator of oxidative stress.[1][21][22] To prevent the artificial oxidation of GSH during sample handling, a thiol-alkylating agent, N-ethylmaleimide (NEM), is employed.[23][24][25][26] This ensures the integrity of the sample from collection through to analysis.

The chromatographic method is developed to achieve optimal separation of glutathione from its potential impurities. A reversed-phase C18 column is a common choice for peptide separations, and a gradient elution with a mobile phase containing a low concentration of formic acid is used to ensure good peak shape and efficient ionization.[27][28][29][30][31]

Experimental Workflow

Figure 1: A schematic of the LC-MS/MS workflow for glutathione impurity analysis.

Detailed Protocols

Materials and Reagents

-

Glutathione (GSH) reference standard

-

Glutathione disulfide (GSSG) reference standard

-

L-Glutathione-¹³C₂,¹⁵N-NEM (internal standard for GSH)

-

L-Glutathione disulfide-¹³C₄,¹⁵N₂ (internal standard for GSSG)

-

N-ethylmaleimide (NEM)

-

Sulfosalicylic acid (SSA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Sample Preparation Protocol

This protocol is optimized to prevent the auto-oxidation of GSH.[23][26]

-

For Drug Substance: Accurately weigh and dissolve the glutathione sample in ultrapure water to a known concentration.

-

For Biological Samples (e.g., whole blood):

-

Internal Standard Spiking: Add an appropriate volume of the internal standard mix (GSH-¹³C₂,¹⁵N-NEM and GSSG-¹³C₄,¹⁵N₂) to all samples, calibration standards, and quality control samples.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

The development of a sensitive and specific Multiple Reaction Monitoring (MRM) method is crucial for accurate quantification.[19]

Liquid Chromatography (LC) Conditions

| Parameter | Setting | Rationale |

| Column | Waters ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 100 mm | Provides excellent retention and peak shape for polar analytes like glutathione.[32] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-9 min: 2% B | A gradient is necessary to separate GSH and GSSG from other potential impurities. |

Mass Spectrometry (MS) Conditions

The MS method development involves optimizing precursor and product ions for each analyte.[33][34]

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 500 °C |

| Cone Gas Flow | 50 L/Hr |

| Desolvation Gas Flow | 800 L/Hr |

MRM Transitions

The selection of specific precursor-to-product ion transitions provides high specificity.[20]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| GSH-NEM | 433.1 | 304.1 | 30 | 15 |

| 175.1 | 25 | |||

| GSSG | 613.2 | 355.1 | 35 | 20 |

| 233.1 | 30 | |||

| GSH-¹³C₂,¹⁵N-NEM (IS) | 436.1 | 307.1 | 30 | 15 |

| GSSG-¹³C₄,¹⁵N₂ (IS) | 619.2 | 358.1 | 35 | 20 |

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[14][15][16][17]

Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity/Selectivity | No significant interference at the retention times of the analytes and internal standards.[14] |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 over the specified range.[14] |

| Accuracy | Recovery within 80-120% for low concentrations and 85-115% for higher concentrations.[14] |

| Precision (Repeatability & Intermediate) | RSD ≤ 15% (≤ 20% at LLOQ).[14] |

| Limit of Detection (LOD) & Limit of Quantitation (LLOQ) | Signal-to-noise ratio of ≥ 3 for LOD and ≥ 10 for LLOQ.[22][35] |

| Robustness | Insensitive to small, deliberate variations in method parameters. |

Data Presentation

A typical chromatogram from the analysis of a standard mixture is shown below.

(Placeholder for a representative chromatogram image)

Figure 2: Representative chromatogram of GSH-NEM and GSSG with their internal standards.

Trustworthiness and Self-Validating System

The described protocol incorporates several features to ensure its trustworthiness:

-

Use of Stable Isotope-Labeled Internal Standards: This is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response.[20][23]

-

System Suitability Tests: Before each analytical run, a system suitability test (SST) should be performed to ensure the chromatographic system is performing adequately. This is in accordance with USP General Chapter <621>.[27][28][29][30][31]

-

Quality Control Samples: The inclusion of low, medium, and high concentration quality control (QC) samples in each run provides a continuous check on the method's performance.

Conclusion

This application note provides a detailed and scientifically sound LC-MS/MS method for the analysis of glutathione and its peptide impurities. The rationale behind each experimental choice is explained, and the protocol is designed to be robust and compliant with regulatory expectations. By following this guide, researchers, scientists, and drug development professionals can confidently develop and validate a reliable method for ensuring the quality and safety of glutathione-containing products.

References

- U.S. Pharmacopeia.

- Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM)

- U.S. Pharmacopeia.

- U.S. Food and Drug Administration.

- ProPharma. (2024, June 25).

- U.S. Food and Drug Administration. Q2(R2)

- Waters Corporation.

- PubMed.

- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.

- Springer Nature Experiments.

- PubMed.

- SpringerLink.

- PubMed.

- UKnowledge.

- PubMed. (2013, June 15).

- Lab Manager. (2025, October 22).

- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?

- Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.

- bioRxiv. (2020, April 28).

- SCIEX.

- Benchchem.

- Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. (2020, June 25).

- Michigan State University. (2020, September 3).

- Waters Corporation.

- BioPharmaSpec. (2025, June 4).

- ResolveMass. (2025, November 27).

- MDPI. (1989, September 3).

- Polypeptide.

- Glutathione: methods of sample preparation for chrom

- MDPI. (2020, March 3).

- PubMed. (2009, October 15).

- PMC.

- PubMed. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition.

- ResearchGate.

- DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines.

- U.S. Food and Drug Administration. (2023, June 2).

- Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.

- ResearchGate. Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids.

- PubMed.

- Waters Corporation.

- Archipel UQAM. Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets.

- ResearchGate. (2025, August 7). Direct glutathione quantification in human blood by LC-MS/MS: Comparison with HPLC with electrochemical detection.

Sources

- 1. Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Chromatographic and mass spectrometric analysis of glutathione in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]

- 6. High-performance liquid chromatographic analysis of glutathione and its thiol and disulfide degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glutathione Degradation Is a Key Determinant of Glutathione Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. polypeptide.com [polypeptide.com]

- 12. lcms.cz [lcms.cz]

- 13. scribd.com [scribd.com]

- 14. propharmagroup.com [propharmagroup.com]

- 15. fda.gov [fda.gov]

- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 18. lcms.cz [lcms.cz]

- 19. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]

- 21. Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 25. mdpi.com [mdpi.com]

- 26. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 27. usp.org [usp.org]

- 28. <621> CHROMATOGRAPHY [drugfuture.com]

- 29. lcms.cz [lcms.cz]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. USP Chapter 621: Overview & Key Points [phenomenex.com]

- 32. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 33. sciex.com [sciex.com]

- 34. lcms.cz [lcms.cz]

- 35. uknowledge.uky.edu [uknowledge.uky.edu]

Troubleshooting & Optimization

Preventing alpha-isomer formation during Fmoc glutathione synthesis

Topic: Preventing Alpha-Isomer Formation & Optimizing Gamma-Linkage

-Glutamyl PeptidesExecutive Summary

The synthesis of Glutathione (GSH,

The formation of the alpha (

This guide details the root cause (reagent selection), the correct synthetic protocol, and analytical methods to validate the

Part 1: The "Alpha Trap" – Root Cause Analysis

The formation of the

In standard SPPS, the side chain is protected, and the

Reagent Decision Matrix

| Feature | CORRECT Reagent (For GSH) | INCORRECT Reagent (Standard SPPS) |

| Name | Fmoc-Glu-OtBu | Fmoc-Glu(OtBu)-OH |

| Chemical Name | Fmoc-L-glutamic acid | Fmoc-L-glutamic acid |

| Free Carboxyl | ||

| Protected Group | ||

| Resulting Linkage | ||

| CAS Number | 84793-07-7 | 71989-18-9 |

Critical Warning: Many vendors list these reagents adjacently. Always verify the structure and CAS number before loading the synthesizer.

Visualizing the Structural Conflict

Figure 1: Decision tree illustrating how reagent selection dictates the regiochemistry of the final peptide.

Part 2: Optimized Synthesis Protocol

Objective: Synthesize H-

1. Resin Selection

-

Target: C-terminal Carboxylic Acid (Gly-OH).

-

Recommended: H-Gly-2-Cl-Trt Resin (Pre-loaded).

-

Why? 2-Chlorotrityl chloride (2-CTC) resin is extremely acid-sensitive, allowing cleavage of the peptide with retention of side-chain protecting groups if needed, but more importantly, it prevents diketopiperazine (DKP) formation which is a risk with Gly-Cys sequences on Wang resin.

2. Step-by-Step Workflow

Step A: Swelling & Preparation [2]

-

Weigh H-Gly-2-Cl-Trt resin (0.5 mmol scale).

-

Swell in DCM (3 x 10 min), then DMF (3 x 10 min).

Step B: Coupling Cysteine (Standard)

-

Reagent: Fmoc-Cys(Trt)-OH (Standard SPPS reagent).

-

Activation: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-